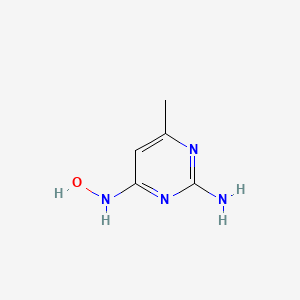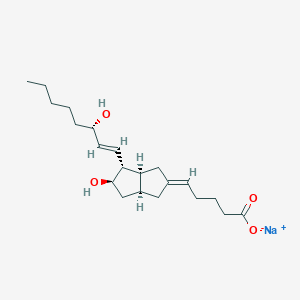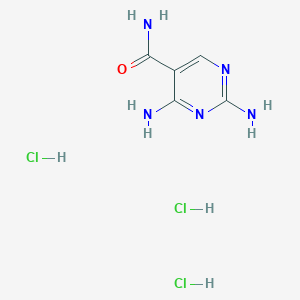
4-(Hydroxyamino)-6-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxyamino)-6-methylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-6-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-diamino-6-methylpyrimidine.
Reaction Conditions: The reaction is typically carried out in an ethanol solvent at elevated temperatures (around 80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxyamino)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines depending on the reagents used.
Applications De Recherche Scientifique
4-(Hydroxyamino)-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as an enzyme inhibitor.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 4-(Hydroxyamino)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Molecular Pathways: It may interfere with cellular pathways by modulating the activity of key proteins and enzymes involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
4-Hydroxyisoleucine: An amino acid with insulin-potentiating effects.
Uniqueness
4-(Hydroxyamino)-6-methylpyrimidin-2-amine is unique due to its specific structural features and the presence of both hydroxyamino and methyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C5H8N4O |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
N-(2-amino-6-methylpyrimidin-4-yl)hydroxylamine |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(9-10)8-5(6)7-3/h2,10H,1H3,(H3,6,7,8,9) |
Clé InChI |
KKBHRTILSQMHNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)






![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
![3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)




